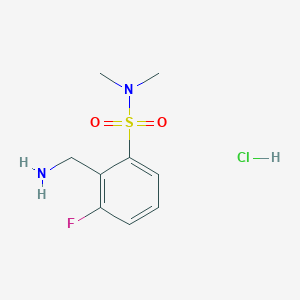

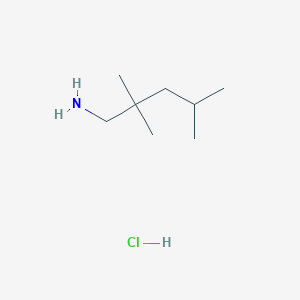

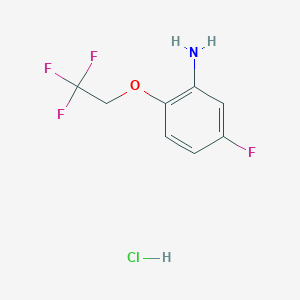

![molecular formula C12H22N2O5 B1377379 Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate CAS No. 1096701-63-1](/img/structure/B1377379.png)

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate

Descripción general

Descripción

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, also known as Boc-2-aminopropanoic acid ethyl ester, is a chemical compound with the CAS Number: 1096701-63-1 . It has a molecular weight of 274.32 and is commonly available in powder form .

Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 274.32 . The IUPAC name is ethyl (3-((tert-butoxycarbonyl)amino)propanoyl)glycinate . The InChI Code is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .Aplicaciones Científicas De Investigación

Synthesis Approaches

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, a chemical of interest, is used as a core or intermediate compound in synthesizing various complex molecules. For instance, Doraswamy & Ramana (2013) detailed a synthesis pathway that includes a sequence of reactions involving tert-butoxy anhydride and other reagents to create compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013). Similarly, Bevk et al. (2001) described the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, demonstrating the versatility of compounds with tert-butoxy components in chemical synthesis (Bevk et al., 2001).

Chemical Transformations and Applications

Chemical entities similar to ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate serve as crucial intermediates in diverse chemical transformations, contributing significantly to synthetic chemistry and material science. Thalluri et al. (2014) highlighted the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the transformative potential of these compounds (Thalluri et al., 2014). Another study by Thalluri et al. (2013) discussed the utility of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis, illustrating the compound's role in facilitating complex organic reactions (Thalluri et al., 2013).

Mecanismo De Acción

Target of Action

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate is a complex compound with a specific target yet to be identified . The compound’s primary targets and their roles are currently under investigation.

Mode of Action

It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, leading to downstream effects that influence cellular function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate’s action are currently under investigation. It is likely that the compound exerts its effects by modulating the activity of its target(s), leading to changes in cellular function .

Action Environment

The action of Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate can be influenced by various environmental factors. These factors, which can include pH, temperature, and the presence of other molecules, can affect the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZHTZXJJVTBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

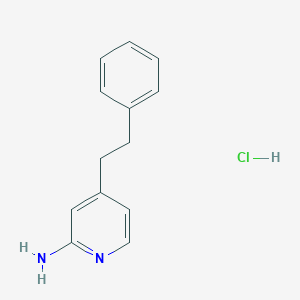

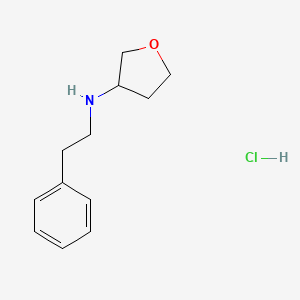

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)

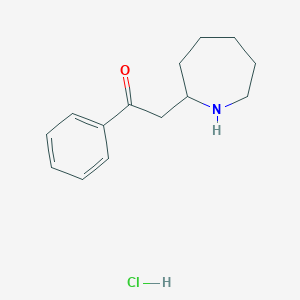

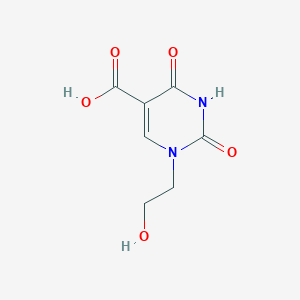

![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)

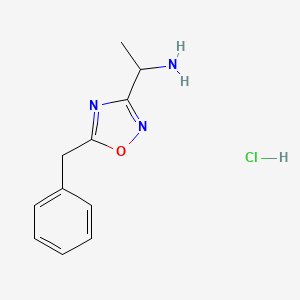

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)

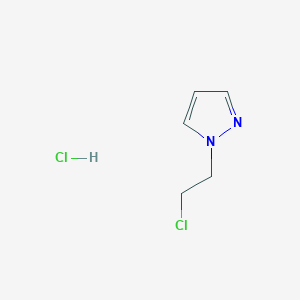

![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)